Sodium tetraethylborate is an organoboron compound with the chemical formula and a CAS number of 15523-24-7. This compound is characterized as a white solid that is highly sensitive to air and moisture, making it pyrophoric and reactive with water, leading to the release of flammable gases . Its structure consists of a sodium ion coordinated to a tetraethylborate group, which enhances its reactivity in various
In reduction reactions, NaBEt₄ acts as a hydride donor. The tetrahedral boron readily accepts the lone pair electrons from a Lewis base (like a carbonyl group in a ketone) forming a tetrahedral intermediate. This intermediate then undergoes hydrolysis to release the reduced product (alcohol) and other byproducts [].
One of the primary applications of sodium tetraethylborate lies in its ability to act as a derivatizing agent in analytical chemistry. This process involves modifying a molecule to enhance its properties for specific analytical techniques. Sodium tetraethylborate reacts with various organotin, lead, and mercury compounds, forming volatile derivatives suitable for analysis using techniques like gas chromatography coupled with different detection methods like atomic absorption spectrometry (AAS), atomic emission spectrometry (AES), pulsed-flame photometric detection (PFPD), and mass spectrometry (MS) []. This derivatization step improves the volatility and separation of these metal-containing compounds, allowing for their sensitive and accurate detection.
Sodium tetraethylborate serves as a readily available source of the tetraethylborate anion (B(C2H5)4-). This unique anion finds applications in various research fields, including:
The synthesis of sodium tetraethylborate typically involves the reaction of boron trichloride with sodium ethoxide or sodium metal in an ethyl alcohol solution. The general reaction can be summarized as follows:
Sodium tetraethylborate finds applications in various fields:
Studies on the interactions of sodium tetraethylborate with other compounds have highlighted its potential in modifying chemical properties of biomolecules. For instance, its ability to selectively react with sulfur-containing amino acids has implications for developing new biochemical pathways and synthetic strategies in organic chemistry .
Sodium tetraethylborate shares similarities with other organoboron compounds but stands out due to its unique reactivity profile. Here are some comparable compounds:
Compound Name | Formula | Unique Properties |
---|---|---|
Sodium borohydride | Strong reducing agent; less sensitive to air | |
Trimethyl borate | Used as a reagent for methylation; less reactive | |
Potassium tetrahydroborate | Similar reducing properties; more stable |
Sodium tetraethylborate's distinctive pyrophoric nature and its specific reactivity towards sulfur-containing compounds differentiate it from these similar boron-based reagents .
Flammable